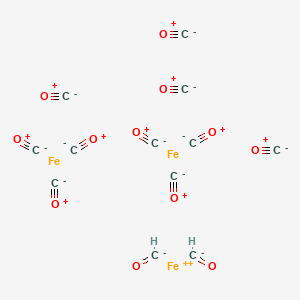
Triiron dodecarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triiron dodecarbonyl is an organoiron compound with the chemical formula Fe₃(CO)₁₂ . It appears as a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents, producing intensely green solutions . This compound is notable for its triangular structure, consisting of three iron atoms surrounded by twelve carbonyl (CO) ligands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triiron dodecarbonyl was one of the first metal carbonyl clusters synthesized. It can be obtained from the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] Another common synthesis method involves the reaction of iron pentacarbonyl with a base, followed by oxidation: [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory methods mentioned above, scaled up for industrial use .
Analyse Chemischer Reaktionen
Types of Reactions: Triiron dodecarbonyl undergoes various chemical reactions, including:
Substitution Reactions: It reacts with ligands such as triphenylphosphine to form substituted products like Fe₃(CO)₁₁(P(C₆H₅)₃).
Disproportionation Reactions: Heating this compound can lead to the formation of carbido clusters such as Fe₅(CO)₁₅C.
Reactions with Heterocycles: It forms “ferroles” upon reaction with heterocycles like thiophenes.
Common Reagents and Conditions:
Triphenylphosphine (P(C₆H₅)₃): Used in substitution reactions.
Thiols and Disulfides: React to form thiolate-bridged complexes.
Major Products:
Fe₃(CO)₁₁(P(C₆H₅)₃): From substitution with triphenylphosphine.
Fe₅(CO)₁₅C: From heating and disproportionation reactions.
Wissenschaftliche Forschungsanwendungen
Triiron dodecarbonyl has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of triiron dodecarbonyl involves its ability to undergo ligand substitution and disproportionation reactions. The compound’s reactivity is influenced by the coordination of its carbonyl ligands and the triangular arrangement of iron atoms . The dynamic behavior of the compound, including the exchange of bridging and terminal carbonyls, plays a crucial role in its reactivity .
Vergleich Mit ähnlichen Verbindungen
- Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
- Triosmium dodecacarbonyl (Os₃(CO)₁₂)
- Iron pentacarbonyl (Fe(CO)₅)
- Diiron nonacarbonyl (Fe₂(CO)₉)
Comparison:
- Triiron dodecarbonyl (Fe₃(CO)₁₂): Features a triangular structure with twelve carbonyl ligands, making it more reactive than iron pentacarbonyl .
- Triruthenium dodecacarbonyl and Triosmium dodecacarbonyl: These compounds adopt D₃h-symmetric structures with all twelve carbonyl ligands terminally bound, unlike the C₂v structure of this compound .
- Iron pentacarbonyl and Diiron nonacarbonyl: These compounds have fewer carbonyl ligands and different structural arrangements, leading to distinct reactivity patterns .
Eigenschaften
Molekularformel |
C12H2Fe3O12 |
|---|---|
Molekulargewicht |
505.67 g/mol |
IUPAC-Name |
carbon monoxide;iron;iron(2+);methanone |
InChI |
InChI=1S/2CHO.10CO.3Fe/c12*1-2;;;/h2*1H;;;;;;;;;;;;;/q2*-1;;;;;;;;;;;;;+2 |
InChI-Schlüssel |
QKQDOULBEQSQOZ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


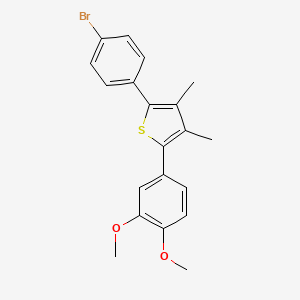
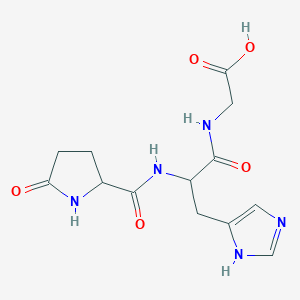
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)
![(2S,5S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B13401683.png)
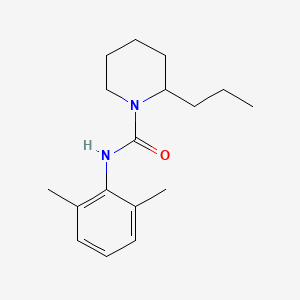
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
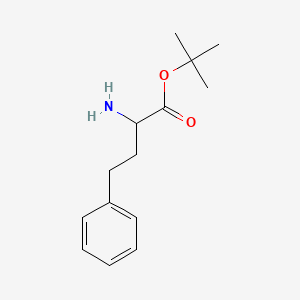
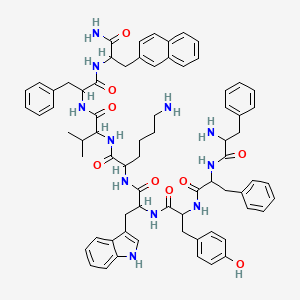
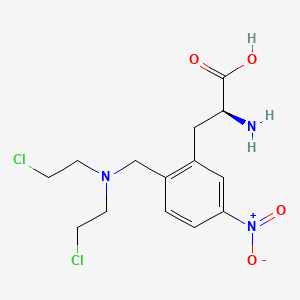
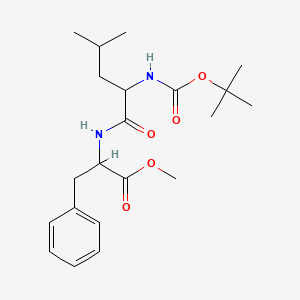
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)

![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
